N-Cyclohexyl-5-(1,6-dihydro-6-oxo-3-pyridazinyl)-N,2,3-trimethylbenzenesulfonamide

Description

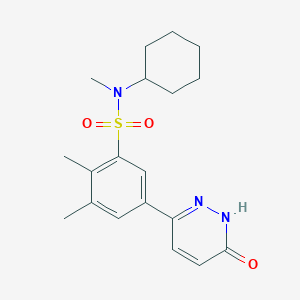

N-Cyclohexyl-5-(1,6-dihydro-6-oxo-3-pyridazinyl)-N,2,3-trimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinyl substituent and a cyclohexyl group. This compound is structurally characterized by a sulfonamide core substituted with three methyl groups (N,2,3-trimethyl) and a pyridazinyl moiety at the 5-position.

Properties

CAS No. |

1019137-76-8 |

|---|---|

Molecular Formula |

C19H25N3O3S |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-cyclohexyl-N,2,3-trimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H25N3O3S/c1-13-11-15(17-9-10-19(23)21-20-17)12-18(14(13)2)26(24,25)22(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,21,23) |

InChI Key |

HCBFYLXTXRUOBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C2CCCCC2)C3=NNC(=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the cyclohexyl and pyridazinone groups through a series of substitution and condensation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis draws parallels between the target compound and structurally related derivatives from the provided evidence, focusing on substituents, spectroscopic data, and synthetic methodologies.

Substituent Analysis

- Target Compound : Features a pyridazinyl ring (1,6-dihydro-6-oxo-3-pyridazinyl) and a N,2,3-trimethylbenzenesulfonamide core.

- Compound 14b (): Contains a quinazolinyl ring (6,8-dibromo-2-methylquinazolin-4-yloxy) and a 1,3,4-thiadiazol-2-amine group.

- Compound in : Incorporates a dihydropyrimidinyl ring (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl) and a p-tolyl group. The pyrimidine ring shares diazine characteristics with pyridazine but differs in nitrogen positioning, which may alter electronic properties and binding affinity .

Spectroscopic and Physical Properties

A comparative table of key properties is outlined below:

Key Observations :

Pharmacological and Functional Implications

- Quinazoline Derivatives (14b) : Often target kinases or DNA repair enzymes due to their planar aromatic systems. Bromination may enhance cytotoxicity .

- Pyridazine/Pyrimidine Analogs: Known for anti-inflammatory or antiviral activity. The pyridazinyl group’s electron-deficient nature could favor interactions with catalytic sites .

Biological Activity

Overview of N-Cyclohexyl-5-(1,6-dihydro-6-oxo-3-pyridazinyl)-N,2,3-trimethylbenzenesulfonamide

This compound is a sulfonamide derivative that exhibits potential biological activities. Sulfonamides are known for their antimicrobial properties and have been widely studied for their effects on various biological systems.

Antimicrobial Properties

Sulfonamides generally possess significant antibacterial activity. They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This mechanism is crucial for bacterial growth and reproduction.

Anticancer Activity

Recent studies suggest that compounds with similar structures to this compound may exhibit anticancer properties. Research indicates that modifications in the pyridazine ring can enhance cytotoxicity against various cancer cell lines.

Inhibition of Enzymatic Activity

This compound may also inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides have been shown to affect carbonic anhydrases and other enzymes critical for cellular function.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in the side chains significantly influenced their potency.

- Cytotoxicity Assays : In vitro assays indicated that certain pyridazine derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential as chemotherapeutic agents.

Data Tables

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Competitive inhibition of dihydropteroate synthase |

| Anticancer | Cytotoxicity to cancer cells | Induction of apoptosis via metabolic pathway interference |

| Enzyme Inhibition | Reduced enzyme activity | Binding to active sites of specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.